1-Aminoisoquinoline
CAS No.: 1532-84-9
Cat. No.: VC20974125
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1532-84-9 |
---|---|
Molecular Formula | C9H8N2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | isoquinolin-1-amine |
Standard InChI | InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) |
Standard InChI Key | OSILBMSORKFRTB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CN=C2N |
Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2N |
Melting Point | 113.5 °C |
Chemical Structure and Identification
1-Aminoisoquinoline consists of an isoquinoline core structure with an amino group positioned at the 1-position. This arrangement creates a molecule with interesting electronic properties and reactivity patterns that distinguish it from other isoquinoline derivatives.
Basic Identification Parameters
Parameter | Value |
---|---|
Chemical Formula | C9H8N2 |
CAS Number | 1532-84-9 |
EINECS | 216-243-2 |
Molecular Weight | 144.17 g/mol |
Synonyms | 1-isoquinolylamine, Isoquinolin-1-amine, ISOQUINOLIN-1-YLAMINE, Isoquinoline-1-amine |
MDL Number | MFCD00024137 |
Structural Representation
The molecular structure of 1-aminoisoquinoline features a bicyclic aromatic system with a nitrogen atom in the heterocyclic ring and a primary amino group. The compound's InChI and InChIKey provide standardized representations of its structure, enabling unambiguous identification in chemical databases .
Structural Parameter | Value |
---|---|
InChI | InChI=1/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) |
InChIKey | OSILBMSORKFRTB-UHFFFAOYSA-N |
Physical Properties
1-Aminoisoquinoline exhibits distinct physical characteristics that are important for its handling, purification, and application in various contexts. These properties have been well-documented through experimental measurements and theoretical calculations.
Observable Properties
The compound typically appears as a powder or crystalline solid with a characteristic color range, making it easily identifiable in laboratory settings .
Property | Description |
---|---|
Appearance | Yellow to brown powder or crystal |
Color | Light yellow to Brown to Dark green |
Thermodynamic and Physical Parameters
The thermodynamic properties of 1-aminoisoquinoline provide crucial information for its processing and storage requirements .
Property | Value |
---|---|
Melting Point | 122-124 °C (lit.) |
Boiling Point | 166°C/8mmHg (lit.) |
Flash Point | 175.8°C |
Density | 1.1148 (estimate) |
Refractive Index | 1.7080 (estimate) |
Vapor Pressure | 0.000253 mmHg at 25°C |
Spectroscopic Properties
Spectroscopic data assists in the identification and characterization of 1-aminoisoquinoline in analytical applications .
Property | Value |
---|---|
Maximum Wavelength (λmax) | 335 nm (H₂O) |
pKa | 7.62(+1) (20°C, μ=0.01) |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-aminoisoquinoline, ranging from classical methods to modern metal-catalyzed processes. These diverse strategies offer researchers flexibility in synthesizing this compound under various conditions and with different precursors.
Classical Synthesis
The traditional preparation of 1-aminoisoquinoline involves the direct amination of isoquinoline using sodium amide. This method has been well-established and provides a straightforward approach to obtaining the target compound .
Reagents | Conditions | Yield |
---|---|---|
Isoquinoline, Sodium amide, m-xylene | 120°C, 4 hours | 60% |
The procedure typically involves: |
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Adding sodium amide powder (12.40g, 0.32mol) and 300 ml m-xylene to a three-neck flask
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Stirring at 120°C while dissolving isoquinoline (10.32g, 0.08mol) in 100 ml m-xylene
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Continuing stirring for 4 hours after complete addition
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Evaporating m-xylene after reaction completion
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Dissolving the remaining residue in hot water
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Obtaining crystallized 1-amino isoquinoline (6.90g, 0.048mol)
Metal-Catalyzed Approaches
Recent advancements in synthetic methodologies have introduced metal-catalyzed processes that offer improved efficiency and selectivity in the synthesis of 1-aminoisoquinoline.
Ruthenium-Catalyzed Electrochemical C–H Activation
This innovative approach employs ruthenium catalysis coupled with electrochemical techniques to form 1-aminoisoquinoline derivatives .
Key Features | Advantages |
---|---|
Ru(II)-catalyzed annulation of benzamidine hydrochlorides with alkynes | Formation of new C–C and C–N bonds in a one-pot manner |
Constant current electrochemical approach | Elimination of stoichiometric external chemical oxidants |
Broad reaction compatibility | Accommodates diverse substrates with various steric and electronic properties |
Rhodium-Catalyzed C–H/N–H Bond Functionalization
This method involves a cascade reaction using rhodium catalysts to facilitate C–H activation and subsequent cyclization .
Modern Synthetic Strategies
Recent literature has revealed novel approaches that expand the synthetic toolbox for accessing 1-aminoisoquinoline and its derivatives.
Alkaline-Metal-Promoted Synthesis
Researchers have developed an alkaline-metal-promoted divergent synthesis strategy that offers versatility in the preparation of 1-aminoisoquinolines .
Copper-Catalyzed One-Pot Three-Component Coupling
A convenient and efficient approach toward structurally diverse substituted 1-aminoisoquinoline derivatives has been developed using copper catalysis .
Method Features | Applications |
---|---|
One-pot three-component coupling | Rapid assembly of a library of 1-aminoisoquinolines |
Direct approach | Suitable for exploring structure-activity relationships |
Applications and Research Developments
1-Aminoisoquinoline has found applications across multiple scientific disciplines, from pharmaceutical development to materials science, showcasing its versatility as a functional chemical entity.
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of bioactive molecules with therapeutic potential .
Thrombin Inhibitor Development
One significant application involves the use of 1-aminoisoquinoline as a bioisostere replacement for the benzamidine moiety in thrombin inhibitors .
Medicinal Chemistry Research
Recent research has explored the incorporation of 1-aminoisoquinoline in novel pharmaceutical agents targeting specific biological pathways.
MRGPRX1 Agonist Development
Scientists have utilized 1-aminoisoquinoline in the development of human MAS-related G-protein-coupled receptor X1 (MRGPRX1) agonists, which have potential applications in pain management .
Compound | Structure | Activity |
---|---|---|
Compound 16 | N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide | Highly potent MRGPRX1 agonist with EC₅₀ value of 0.05 μM |
The replacement of a benzamidine moiety with 1-aminoisoquinoline yielded compounds with: |
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Superior selectivity over opioid receptors
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Reduced basicity (lower pKa)
Spectroscopic Applications
The unique structural features of 1-aminoisoquinoline make it suitable for specialized spectroscopic techniques.
Signal Amplification by Reversible Exchange (SABRE)
1-Aminoisoquinoline has been studied using the SABRE hyperpolarization technique, which is valuable for detecting low concentrations of chemical compounds .
Materials Science Applications
Beyond its pharmaceutical applications, 1-aminoisoquinoline has demonstrated utility in materials science, particularly in the development of novel luminescent materials.
Room-Temperature Phosphorescence Materials
Researchers have employed 1-aminoisoquinoline derivatives in host-guest doped systems to create ultralong room-temperature phosphorescence (RTP) materials .
Hazard Category | Classification |
---|---|
Hazard Symbols | Xi - Irritant |
Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
WGK Germany | 3 |
Safety Measure | Recommendation |
---|---|
Protective Equipment | S37/39 - Wear suitable gloves and eye/face protection |
Emergency Response | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
Storage Condition | Keep in dark place, inert atmosphere, room temperature |
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